molecular formula C12H8O2S B085562 Dibenzothiophene sulfone CAS No. 1016-05-3

Dibenzothiophene sulfone

Cat. No. B085562
CAS RN: 1016-05-3
M. Wt: 216.26 g/mol
InChI Key: IKJFYINYNJYDTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzothiophene sulfone and related sulfonamides has been a subject of research due to their applications in medicinal chemistry and materials science. For example, sulfonamides have shown a wide range of pharmacological activities, including use as diuretics, anticancer agents, and carbonic anhydrase inhibitors. Novel drugs like apricoxib and pazopanib, which also incorporate the sulfonamide group, exhibit significant antitumor activity, highlighting the ongoing need for novel sulfonamides in drug development (Carta, Scozzafava, & Supuran, 2012).

Molecular Structure Analysis

Dibenzothiophene sulfone's structure is pivotal in its reactivity and applications. Its molecular structure allows for various functionalizations, which have been exploited in the synthesis of optoelectronic materials. For instance, dibenzophospholes, which share a similar structural motif with dibenzothiophene sulfone, have gained importance in organic electronics due to their optoelectronic properties, demonstrating the significance of such structures in materials science (Hibner-Kulicka et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of dibenzothiophene sulfone involves its capacity to undergo various transformations, including oxidation and sulfonation reactions. These reactions are crucial for modifying its properties for specific applications. For instance, the synthesis and study of transition metal sulfides, such as rhenium(IV) disulfide, from dibenzothiophene derivatives, highlight the versatility of these compounds in catalysis and material applications (Ionov et al., 2017).

Scientific Research Applications

  • Oxidative Desulfurization : DBT is oxidized to DBT sulfone using molecular oxygen in an emulsion system with polyoxometalate anion as the catalyst. This process is significant for the desulfurization of fuel oils (Lü et al., 2007).

  • Biodegradation Studies : DBT is degraded to DBT sulfone by Pseudomonas putida as part of its biodegradation pathway, highlighting potential environmental cleanup applications (Mormile & Atlas, 1988).

  • Biochemical Pathway Analysis : The conversion of DBT sulfone to other chemicals in the dibenzothiophene catabolic pathway is catalyzed by the flavoenzyme DszA, indicating its role in biochemical processes (Adak & Begley, 2016).

  • Microbial Oxidation : Sulfolobus acidocaldarius, a thermophilic organism, oxidizes DBT to sulfate ions, relevant for processing thiophene compounds in industrial wastes (Kargı & Robinson, 1984).

  • Enzyme Studies : Sox/dszC gene from Rhodococcus sp. strain IGTS8 encodes an enzyme that oxidizes DBT to DBT sulfone, important for understanding microbial enzymatic activities (Lei & Tu, 1996).

  • Catalysis and Bioconversion : Investigates selective obtainment of DBT sulfone via catalysis and its subsequent bioconversion under anaerobic conditions (Akopyan et al., 2021).

  • Microbial Desulfurization : Bacterial isolates remove sulfur from sterically hindered dibenzothiophenes, with DBT sulfone being an intermediate in the process (Lee et al., 1995).

  • Chemical Ionization Studies : Examines the oxidation reactions of DBT under negative chemical ionization conditions, identifying DBT sulfone as a major ion (Drabner & Budzikiewicz, 1993).

  • Catalytic Oxidation for Sulfur Removal : Discusses the catalytic oxidation of dibenzothiophene-derivatives to sulfone in diesel fuel, highlighting its application in reducing sulfur content (Mondal et al., 2006).

  • Deoxydesulfurization : Investigates the removal of sulfur dioxide from dibenzothiophene sulfone using Cs/MCM-41 catalysts, relevant for processing heavy oil (Kim et al., 2010).

Future Directions

Biodesulfurization is emerging as a valuable technology for the desulfurization of dibenzothiophene and its alkylated substitutes . The application of bacteria for the desulfurization of diesel showed promising potential for decreasing the sulfur content of South African diesel oil .

properties

IUPAC Name

dibenzothiophene 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJFYINYNJYDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074424
Record name Dibenzothiophene 5,5-dioxide
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Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzothiophene sulfone

CAS RN

1016-05-3
Record name Dibenzothiophene sulfone
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Record name Dibenzothiophene-5,5-dioxide
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Record name Dibenzothiophene sulfone
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Record name Dibenzothiophene 5,5-dioxide
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Record name Dibenzothiophene 5,5-dioxide
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Record name DIBENZOTHIOPHENE 5,5-DIOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
K Castillo, JG Parsons, D Chavez, RR Chianelli - Journal of Catalysis, 2009 - Elsevier
The oxidation of dibenzothiophene (DBT) to dibenzothiophene-sulfone (DBT-sulfone) has been a topic of particular interest in the past few years, as a possible technique to remove …
Number of citations: 42 www.sciencedirect.com
SY Yang, QS Tian, YJ Yu, SN Zou, HC Li… - The Journal of …, 2020 - ACS Publications
… Herein, a new donor/acceptor-type TADF compound based on rigid dibenzothiophene sulfone (DBTS) moiety, STF-DBTS, was designed and synthesized. Fluorene unit was used as a …
Number of citations: 36 pubs.acs.org
RM Gadirov, RR Valiev, LG Samsonova… - Chemical Physics …, 2019 - Elsevier
… This paper presents the results of theoretical and experimental studies of dibenzothiophene sulfone derivatives 3,7-bis[N,N-di(4-tert-butylphenyl)amino]dibenzothiophene-S,S-dioxide (…
Number of citations: 21 www.sciencedirect.com
AES Choi, S Roces, N Dugos, A Arcega… - Journal of Cleaner …, 2017 - Elsevier
Dibenzothiophene sulfone (DBTO) adsorption utilizing clay material adsorbents such as activated clay, bentonite and kaolinite were investigated in this study. The properties of each …
Number of citations: 52 www.sciencedirect.com
LR Kronfeld, RL Sass - Acta Crystallographica Section B: Structural …, 1968 - scripts.iucr.org
… As part of a study of cyclic sulfones in this laboratory, the crystal and molecular structure of dibenzothiophene 5, 5-dioxide (dibenzothiophene sulfone) has been determined. The …
Number of citations: 29 scripts.iucr.org
RS Sprick, Y Bai, AAY Guilbert, M Zbiri… - Chemistry of …, 2018 - ACS Publications
Three series of conjugated microporous polymers (CMPs) were studied as photocatalysts for hydrogen production from water using a sacrificial hole scavenger. In all cases, dibenzo[b,d]…
Number of citations: 164 pubs.acs.org
J Aburto, S Le Borgne - Macromolecules, 2004 - ACS Publications
A DBTS-imprinted chitosan hydrogel (IH DBTS ) was synthesized by cross-linking of chitosan with glutaraldehyde in the presence of dibenzothiophene sulfone (DBTS) as the template. …
Number of citations: 102 pubs.acs.org
Y Shi, G Liu, X Zhang - Industrial & Engineering Chemistry …, 2017 - ACS Publications
Dibenzothiophene (DBT, a typical sulfur compound) and dibenzothiophene sulfone (DBTO 2 , an oxidation product of DBT) were chosen as the model compounds, and their adsorption …
Number of citations: 15 pubs.acs.org
M Constantí, J Giralt, A Bordons - Enzyme and microbial technology, 1996 - Elsevier
… produced by Agrobacterium MC501 during dibenzothiophene sulfone desulfurization (a) … on a basal salt solution with glucose (6 mM) and dibenzothiophene sulfone (0.231 mmol 1-l) as …
Number of citations: 55 www.sciencedirect.com
C Fan, C Duan, C Han, B Han, H Xu - ACS Applied Materials & …, 2016 - ACS Publications
Three asymmetrical electron transporters as dibenzothiophene sulfone (DBSO)-diphenylphosphine oxide (DPPO) hybrids, collectively named mnDBSODPO, were designed and …
Number of citations: 33 pubs.acs.org

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